Gallein

Descripción

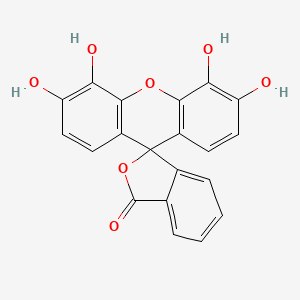

do not confuse with gallin; structure

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLYOKFVXIVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062180 | |

| Record name | Gallein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-64-2 | |

| Record name | Gallein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0084U2QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gallein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of Gallein, a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling. It details its primary targets, downstream cellular effects, and includes quantitative data and detailed experimental protocols for its characterization.

Core Mechanism of Action of this compound

This compound functions as a direct inhibitor of the G protein βγ subunit dimer. Upon activation of a G protein-coupled receptor (GPCR), the heterotrimeric G protein dissociates into its Gα-GTP and Gβγ subunits. Both subunits can then modulate the activity of various downstream effector proteins. This compound exerts its inhibitory effect by binding to the Gβγ subunit, thereby preventing its interaction with and subsequent activation of key downstream effectors.

The primary and most well-characterized targets of this compound-mediated inhibition are:

-

Phosphoinositide 3-Kinase γ (PI3Kγ): The Gβγ subunit directly binds to and activates PI3Kγ, a crucial enzyme in many cellular signaling pathways, particularly in immune cells. PI3Kγ catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream proteins containing pleckstrin homology (PH) domains, such as Akt, leading to a cascade of events that regulate cell migration, proliferation, and survival. This compound physically obstructs the interaction between Gβγ and PI3Kγ, thus inhibiting the production of PIP3 and downstream signaling.

-

G Protein-Coupled Receptor Kinase 2 (GRK2): Gβγ subunits are responsible for recruiting GRK2 to the plasma membrane, where it phosphorylates activated GPCRs. This phosphorylation event promotes the binding of arrestins, leading to receptor desensitization and internalization, effectively turning off the G protein signal. By blocking the Gβγ-GRK2 interaction, this compound can prevent receptor desensitization in certain contexts, which can potentiate or prolong signaling through Gα subunits.

The inhibitory action of this compound on these key interactions forms the basis of its observed biological effects, which include the inhibition of neutrophil chemotaxis, reduction of inflammation, and suppression of cancer cell migration and invasion.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Target/Process | Assay Type | Cell/System Type | IC50/Kd | Reference(s) |

| Gβ1γ2 | Cell-free binding assay | Purified protein | IC50 = 200 nM | [1] |

| Neutrophil Chemotaxis (fMLP-induced) | Boyden Chamber Assay | Primary human neutrophils | IC50 ≈ 5 µM | [1] |

| PI3Kγ-dependent PIP3 production (fMLP-induced) | GFP-Akt-PH translocation | Differentiated HL-60 cells | Inhibition at 10 µM | [1] |

| Superoxide Production (fMLP-induced) | Not specified | Differentiated HL-60 cells | Inhibition at 10 µM | [1] |

| β-ionone induced cell invasion | Spheroid culture in collagen | LNCaP prostate cancer cells | Inhibition at 10 µM | [2] |

Key Signaling Pathways Affected by this compound

The following diagrams illustrate the primary signaling pathways disrupted by this compound.

Caption: this compound inhibits the Gβγ-PI3Kγ signaling pathway.

Caption: this compound inhibits Gβγ-mediated GRK2 recruitment.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Gβγ Binding Assay (Surface Plasmon Resonance)

This protocol outlines the general steps for assessing the direct binding of this compound to Gβγ subunits using Surface Plasmon Resonance (SPR).

-

Objective: To determine the binding affinity and kinetics (association and dissociation rates) of this compound to purified Gβγ.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (Gβγ).

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified, biotinylated Gβ1γ2

-

Streptavidin for immobilization

-

This compound stock solution in DMSO

-

Running buffer (e.g., HBS-P buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

-

-

Procedure:

-

Chip Preparation: The sensor chip surface is activated, and streptavidin is immobilized according to the manufacturer's instructions.

-

Ligand Immobilization: Biotinylated Gβ1γ2 is injected over the streptavidin-coated surface until a stable baseline is achieved, indicating successful immobilization. A reference flow cell is prepared similarly but without the Gβγ ligand.

-

Analyte Injection: A series of this compound concentrations (e.g., ranging from nanomolar to micromolar) are prepared by diluting the stock solution in running buffer. Each concentration is injected over the reference and ligand flow cells for a defined association time, followed by a dissociation phase with running buffer.

-

Regeneration: After each cycle, the sensor surface is regenerated by injecting the regeneration solution to remove any bound this compound.

-

Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

PI3Kγ Kinase Activity Assay

This protocol describes a method to measure the kinase activity of PI3Kγ in the presence of Gβγ and to assess the inhibitory effect of this compound.

-

Objective: To quantify the production of PIP3 by PI3Kγ and its inhibition by this compound.

-

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.

-

Materials:

-

Recombinant human PI3Kγ (p110γ/p101)

-

Recombinant human Gβ1γ2

-

PIP2 substrate (in liposome form)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

-

Procedure:

-

Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, PIP2 substrate, and Gβ1γ2.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Enzyme Addition: Add PI3Kγ to the wells to start the kinase reaction.

-

ATP Initiation: Add ATP to initiate the phosphorylation of PIP2. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

-

Data Analysis: The luminescent signal is proportional to the PI3Kγ activity. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol details the use of a Boyden chamber to measure the effect of this compound on neutrophil migration towards a chemoattractant.

-

Objective: To assess the ability of this compound to inhibit the directed migration of neutrophils.

-

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

-

Materials:

-

Primary human neutrophils (isolated from fresh blood)

-

Boyden chamber apparatus with microporous inserts (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., N-formylmethionyl-leucyl-phenylalanine, fMLP, at ~10 nM)

-

This compound

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Fixation and staining reagents (e.g., methanol and Giemsa stain)

-

-

Procedure:

-

Cell Preparation: Isolate neutrophils from healthy donor blood using standard methods (e.g., Ficoll-Paque gradient followed by dextran sedimentation). Resuspend the cells in assay medium.

-

Inhibitor Treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

-

Assay Setup: Add the chemoattractant solution to the lower wells of the Boyden chamber. Place the microporous inserts into the wells.

-

Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the inserts.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.

-

Post-Incubation Processing: Remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane.

-

Staining and Quantification: Fix the membranes in methanol and stain the migrated cells on the bottom surface with Giemsa stain. Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Calculate the average number of migrated cells for each condition. Determine the percentage of inhibition of chemotaxis for each this compound concentration and calculate the IC50 value.

-

Prostate Cancer Cell Invasion Assay (Matrigel)

This protocol describes a modified Boyden chamber assay to evaluate the effect of this compound on the invasive properties of prostate cancer cells.

-

Objective: To determine if this compound can inhibit the ability of cancer cells to invade through a basement membrane matrix.

-

Principle: Similar to the chemotaxis assay, but the microporous membrane is coated with a layer of Matrigel, a reconstituted basement membrane. Invasive cells must degrade this matrix to migrate through the pores.

-

Materials:

-

Prostate cancer cell line (e.g., LNCaP or PC3)

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Cell culture medium (e.g., RPMI-1640) with and without serum

-

This compound

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

-

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top surface of the Boyden chamber inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Cell Preparation: Culture prostate cancer cells to sub-confluency. Serum-starve the cells overnight. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound.

-

Assay Setup: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. Place the Matrigel-coated inserts into the wells.

-

Cell Seeding: Add the cell suspension with this compound to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Post-Incubation Processing: Remove non-invaded cells from the top of the Matrigel with a cotton swab.

-

Staining and Quantification: Fix the cells that have invaded to the bottom of the membrane with methanol and stain with crystal violet. Count the number of stained cells in multiple fields.

-

Data Analysis: Quantify the average number of invaded cells per field for each condition and calculate the percentage of inhibition of invasion by this compound.

-

Co-Immunoprecipitation of Gβγ and Downstream Effectors

This protocol provides a general framework for demonstrating the disruption of the Gβγ-PI3Kγ interaction by this compound in a cellular context.

-

Objective: To show that this compound treatment reduces the amount of PI3Kγ that co-precipitates with Gβγ.

-

Principle: An antibody against one protein (Gβγ) is used to pull it out of a cell lysate, along with any interacting proteins. The presence of the interacting protein (PI3Kγ) is then detected by Western blotting.

-

Materials:

-

Cell line expressing the target proteins (e.g., HL-60 cells)

-

GPCR agonist (e.g., fMLP)

-

This compound

-

Lysis buffer (non-denaturing, e.g., containing 1% NP-40)

-

Antibody against Gβ

-

Antibody against PI3Kγ

-

Protein A/G-coupled beads (agarose or magnetic)

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Cell Treatment: Culture cells and treat with this compound or vehicle (DMSO) for a specified time. Stimulate the cells with a GPCR agonist to promote Gβγ-effector interaction.

-

Cell Lysis: Harvest the cells and lyse them in ice-cold, non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Gβ antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes. Add Protein A/G beads to capture these complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Gβ (to confirm successful IP) and PI3Kγ (to detect the co-precipitated protein).

-

Data Analysis: Compare the amount of PI3Kγ co-precipitated in this compound-treated samples versus control samples. A reduction in the PI3Kγ band intensity in the this compound-treated lane indicates that this compound has disrupted the interaction.

-

References

Gallein: A Technical Guide to its Function as a G protein βγ Subunit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptors (GPCRs) represent a major class of drug targets. Upon activation, they trigger the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits, both of which can modulate downstream effector proteins. The Gβγ subunit, in particular, is a critical mediator in numerous signaling pathways, making it an attractive therapeutic target. Gallein, a small molecule, has emerged as a key inhibitor of Gβγ subunit signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and its effects on various signaling cascades. Detailed experimental protocols and quantitative data from key studies are presented to facilitate its application in research and drug development.

Introduction to this compound

This compound (3',4',5',6'-tetrahydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one) is a xanthene dye that has been identified as a potent and selective inhibitor of G protein βγ (Gβγ) subunit signaling.[1][2] It functions by directly binding to the Gβγ subunit and disrupting its interaction with downstream effector proteins, thereby modulating a variety of cellular processes.[3][4][5] This inhibitory action makes this compound a valuable tool for dissecting Gβγ-mediated signaling pathways and a potential therapeutic agent for diseases where these pathways are dysregulated, such as cancer, inflammation, and cardiovascular disorders.

Chemical and Physical Properties

This compound is a brownish-red crystalline powder with the molecular formula C₂₀H₁₂O₇ and a molecular weight of 364.3 g/mol . Its chemical structure features a xanthene core with four hydroxyl groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂O₇ | |

| Molecular Weight | 364.3 g/mol | |

| Appearance | Brownish-red crystals or powder | |

| CAS Number | 2103-64-2 | |

| Solubility | Soluble in alcohol, acetone, and dilute alkali solutions. Slightly soluble in ether. Insoluble in water, benzene, and chloroform. |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to a "hot spot" on the surface of the Gβ subunit. This binding site is critical for the interaction of Gβγ with many of its downstream effectors. By occupying this site, this compound sterically hinders the association of Gβγ with proteins such as phospholipase C-β (PLCβ), phosphoinositide 3-kinase γ (PI3Kγ), and G protein-coupled receptor kinase 2 (GRK2). This disruption of protein-protein interactions effectively blocks the propagation of the signal downstream of Gβγ.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | C20H12O7 | CID 73685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Gallein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallein is a xanthene dye that has garnered significant attention in biomedical research for its specific inhibitory action on G protein βγ (Gβγ) subunit signaling.[1][2] This property makes it a valuable tool for dissecting G protein-coupled receptor (GPCR) signaling pathways and a potential therapeutic agent for various diseases, including heart failure and cancer.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is a polycyclic aromatic compound with a distinctive spiro linkage. Its structure is characterized by a xanthene core substituted with four hydroxyl groups, which contribute to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

| CAS Number | 2103-64-2 | |

| Molecular Formula | C₂₀H₁₂O₇ | |

| Molecular Weight | 364.31 g/mol | |

| Appearance | Brownish-red to black powder/crystal | |

| Melting Point | >300 °C | |

| pKa | 5.99 | |

| Solubility | Soluble in DMSO (up to 75 mM) and ethanol (up to 10 mM). Slightly soluble in PBS (pH 7.2). Almost insoluble in water, benzene, and chloroform. |

Synthesis

The synthesis of this compound was first reported by Baeyer in 1871. The common laboratory synthesis involves the condensation of pyrogallic acid (benzene-1,2,3-triol) or 3,4,5-trihydroxybenzoic acid with phthalic anhydride.

General Synthesis Protocol:

A mixture of pyrogallic acid and phthalic anhydride is heated at 190-200 °C. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of G protein βγ subunit signaling. It achieves this by binding to Gβγ subunits, thereby preventing their interaction with downstream effector proteins. This selective inhibition allows for the targeted modulation of Gβγ-mediated signaling pathways.

Table 2: Quantitative Biological Data for this compound

| Parameter | Value | Assay/Model | Reference(s) |

| Binding Affinity (Kd) | ~400 nM | Surface Plasmon Resonance (Gβ₁γ₂) | |

| IC₅₀ (Gβγ-effector) | 200 nM | Cell-free assay (Gβ₁γ₂) | |

| Inhibition of PI3K activation | Effective at 10 µM | Differentiated HL-60 cells | |

| Inhibition of Rac1 activation | Effective at 10 µM | Differentiated HL-60 cells | |

| Inhibition of chemotaxis | Effective at 10 µM | Differentiated HL-60 cells | |

| In vivo efficacy (heart failure) | 10 mg/kg/day | Mouse model of transverse aortic constriction |

Signaling Pathways Modulated by this compound

This compound's inhibition of Gβγ subunits has been shown to impact several key signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K) pathway: Gβγ subunits can directly activate PI3K isoforms, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors like Akt. This compound blocks this activation.

-

Phospholipase C (PLC) pathway: Certain PLC isoforms are activated by Gβγ, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound can inhibit this Gβγ-mediated PLC activation.

-

G protein-coupled receptor kinase 2 (GRK2) recruitment: Gβγ subunits are crucial for the recruitment of GRK2 to activated GPCRs, a key step in receptor desensitization. This compound has been shown to interfere with the Gβγ-GRK2 interaction.

Key Experimental Protocols

This section details the methodologies for key experiments frequently employed to characterize the activity of this compound.

Gβγ Binding Assay (Surface Plasmon Resonance)

This assay quantitatively measures the binding affinity of this compound to Gβγ subunits.

Methodology:

-

Immobilize purified recombinant Gβ₁γ₂ subunits on a sensor chip.

-

Prepare a series of this compound concentrations in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface and monitor the change in the surface plasmon resonance signal in real-time.

-

After each injection, regenerate the sensor surface to remove bound this compound.

-

Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) as kd/ka.

PI3K Inhibition Assay

This assay determines the inhibitory effect of this compound on Gβγ-mediated PI3K activation.

Methodology:

-

Culture and differentiate a suitable cell line, such as HL-60 cells, that exhibits a robust Gβγ-dependent PI3K response to a specific agonist (e.g., fMLP).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with the agonist for a defined period.

-

Lyse the cells and measure the levels of PIP3, the product of PI3K activity, using an appropriate method such as an ELISA-based assay or by detecting the phosphorylation of downstream targets like Akt via Western blotting.

-

Determine the concentration of this compound required to inhibit 50% of the PI3K activity (IC₅₀).

Rac1 Activation Assay (Pull-down)

This assay assesses the effect of this compound on the activation of the small GTPase Rac1, which is often downstream of Gβγ-PI3K signaling.

Methodology:

-

Treat cells (e.g., differentiated HL-60 cells) with this compound or vehicle, followed by stimulation with an agonist that activates Rac1.

-

Lyse the cells in a buffer that preserves GTP-bound Rac1.

-

Incubate the cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to the active (GTP-bound) form of Rac1. This fusion protein is typically coupled to glutathione-agarose beads.

-

Pellet the beads by centrifugation to pull down the active Rac1-PBD complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze the amount of pulled-down Rac1 by Western blotting using a Rac1-specific antibody.

Chemotaxis Assay

This assay evaluates the effect of this compound on the directed migration of cells towards a chemoattractant.

Methodology:

-

Use a Boyden chamber or a similar migration assay system with a porous membrane separating two compartments.

-

Place a chemoattractant (e.g., fMLP for neutrophils) in the lower chamber.

-

Resuspend cells (e.g., differentiated HL-60 cells) in media containing various concentrations of this compound or vehicle control and place them in the upper chamber.

-

Incubate the chamber for a sufficient time to allow cell migration.

-

Quantify the number of cells that have migrated to the lower side of the membrane, for example, by staining and counting under a microscope or using a plate reader-based method.

In Vivo Heart Failure Model

This protocol describes a common animal model to assess the therapeutic potential of this compound in heart failure.

Methodology:

-

Induce heart failure in a suitable animal model, such as by transverse aortic constriction (TAC) in mice.

-

Administer this compound (e.g., 10 mg/kg/day via intraperitoneal injection) or vehicle to the animals for a specified duration.

-

Monitor cardiac function throughout the study using echocardiography to measure parameters such as ejection fraction and fractional shortening.

-

At the end of the study, sacrifice the animals and perform histological and molecular analyses on the heart tissue to assess parameters like hypertrophy, fibrosis, and gene expression of heart failure markers.

Conclusion

This compound is a powerful and selective inhibitor of Gβγ subunit signaling, making it an indispensable tool for researchers studying GPCR-mediated cellular processes. Its well-defined chemical structure and known biological activities, supported by quantitative data, provide a solid foundation for its use in drug discovery and development. The detailed experimental protocols provided in this guide offer a starting point for scientists aiming to investigate the effects of this compound in various biological systems. Further research into the therapeutic potential of this compound and its derivatives may lead to novel treatments for a range of diseases driven by aberrant Gβγ signaling.

References

- 1. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study hints at experimental therapy for heart fibrosis | EurekAlert! [eurekalert.org]

- 5. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Gβγ Signaling: A Technical Guide to the Action of Gallein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallein, a small molecule inhibitor, has emerged as a critical tool for dissecting the multifaceted roles of G protein βγ (Gβγ) subunits in cellular signaling. By directly binding to Gβγ, this compound effectively uncouples these subunits from their downstream effectors, offering a powerful approach to modulate a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound's targets, its binding characteristics on Gβγ subunits, and the experimental methodologies employed to elucidate its mechanism of action. We present a synthesis of quantitative data, detailed experimental workflows, and visual representations of the signaling pathways impacted by this inhibitory compound. This document is intended to serve as a valuable resource for researchers investigating G protein-coupled receptor (GPCR) signaling and for professionals in the field of drug development seeking to target the Gβγ signaling axis.

Introduction: The Central Role of Gβγ Subunits in Signal Transduction

Heterotrimeric G proteins, composed of α, β, and γ subunits, are fundamental transducers of extracellular signals initiated by G protein-coupled receptors (GPCRs).[1] Upon GPCR activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[2] Both the GTP-bound Gα and the liberated Gβγ subunits are then free to interact with and modulate the activity of a diverse array of downstream effector proteins, including enzymes, ion channels, and kinases.[3][4] While initially considered passive partners to Gα, Gβγ subunits are now recognized as critical signaling molecules in their own right, regulating a multitude of cellular processes.[4]

This compound (3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one) is a cell-permeable xanthene compound that has been identified as a potent and selective inhibitor of Gβγ signaling. It has been instrumental in demonstrating the therapeutic potential of targeting Gβγ in various disease models, including inflammation, heart failure, and cancer. This guide delves into the specifics of this compound's interaction with Gβγ and its functional consequences.

This compound's Molecular Target and Binding Characteristics

The primary molecular target of this compound is the Gβγ subunit dimer. While the precise atomic-level details of the interaction are still under investigation due to the lack of a co-crystal structure, significant insights have been gained through biochemical and biophysical studies.

The "Hot Spot" Binding Site on Gβ

This compound is understood to bind to a "hot spot" on the surface of the Gβ subunit. This region is a critical interface for the interaction of Gβγ with many of its downstream effector proteins, as well as with the Gα subunit. The binding of this compound to this hot spot sterically hinders the association of Gβγ with its effectors, thereby inhibiting signal transduction. Interestingly, mutagenesis studies have revealed that the binding site for this compound is distinct from that of another Gβγ inhibitor, M201, suggesting the existence of multiple druggable pockets within the Gβγ hot spot.

Quantitative Binding and Inhibitory Data

The interaction of this compound with Gβγ subunits and its subsequent inhibitory effects on cellular processes have been quantified in several studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Gβγ Isoform | Method | Reference |

| Binding Affinity (Kd) | ~400 nM | Gβ1γ2 | Surface Plasmon Resonance | |

| Binding Affinity (Kd) | 3.9 ± 0.5 µM | Gβγ | Surface Plasmon Resonance |

Table 1: this compound-Gβγ Binding Affinity.

| Inhibitory Parameter | Value | Assay/Process | Cell Line/System | Reference |

| IC50 | ~200 nM | Gβγ-dependent PI3K activation | Cell-free assay | |

| IC50 | ~5 µM | fMLP-dependent chemotaxis | Primary human neutrophils | |

| Effective Concentration | 10 µM | Inhibition of Rac1 activation, superoxide production, and chemotaxis | Differentiated HL-60 cells | |

| Effective Concentration | 10 µM | Inhibition of β-ionone induced cell invasion | LNCaP prostate cancer cells |

Table 2: this compound Inhibitory Concentrations.

Key Downstream Signaling Pathways Targeted by this compound

This compound's inhibition of Gβγ function has been shown to impact several critical signaling pathways. The following sections detail some of the most well-characterized targets.

Phosphoinositide 3-Kinase γ (PI3Kγ)

One of the primary and most studied effects of this compound is the disruption of the Gβγ-PI3Kγ interaction. This interaction is crucial for the activation of PI3Kγ downstream of many GPCRs, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors like Akt. This pathway is particularly important in immune cells for processes such as chemotaxis and inflammation.

This compound inhibits the Gβγ-PI3Kγ signaling pathway.

G Protein-Coupled Receptor Kinase 2 (GRK2)

This compound also effectively blocks the interaction between Gβγ and G protein-coupled receptor kinase 2 (GRK2). The recruitment of GRK2 to the plasma membrane by Gβγ is a key step in the desensitization of GPCRs, particularly β-adrenergic receptors in the heart. By preventing this interaction, this compound can mitigate the excessive receptor desensitization observed in conditions like heart failure.

This compound prevents Gβγ-mediated GRK2 translocation.

Phospholipase Cβ (PLCβ)

The activation of phospholipase Cβ (PLCβ) isoforms by Gβγ is another important signaling event that can be blocked by this compound. This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. This compound's inhibition of this pathway has been implicated in its ability to modulate pain perception.

References

- 1. researchgate.net [researchgate.net]

- 2. Gβγ activates PIP2 hydrolysis by recruiting and orienting PLCβ on the membrane surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Investigating G Protein-Coupled Receptors with Gallein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of gallein, a small molecule inhibitor of G protein βγ (Gβγ) subunits, in the study of G protein-coupled receptor (GPCR) signaling. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed protocols for key experimental assays, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction to GPCR Signaling and the Role of Gβγ Subunits

G protein-coupled receptors (GPCRs) represent the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them prominent targets for drug discovery. Upon activation by an extracellular ligand, GPCRs undergo a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G protein α subunit (Gα). This event leads to the dissociation of the Gα-GTP from the Gβγ dimer.[1][2] Both Gα-GTP and the liberated Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, initiating a cascade of intracellular signaling events.[1][3]

While initially considered passive regulators of Gα signaling, Gβγ subunits are now recognized as critical signaling molecules in their own right, regulating a diverse array of effectors including adenylyl cyclases, phospholipase C (PLC) isoforms, G protein-coupled inwardly-rectifying potassium (GIRK) channels, and G protein-coupled receptor kinases (GRKs).[4] The diversity of Gβ (5 subtypes) and Gγ (12 subtypes) isoforms allows for a wide range of Gβγ signaling combinations.

This compound: A Selective Inhibitor of Gβγ Subunit Signaling

This compound is a small molecule that functions as an inhibitor of Gβγ subunit signaling. Its mechanism of action involves binding to the "hot spot" on the Gβ subunit, a region critical for interaction with downstream effectors. By occupying this site, this compound sterically hinders the binding of effector proteins such as Phosphoinositide 3-kinase γ (PI3Kγ), GRK2, and PLCβ, thereby inhibiting their Gβγ-mediated activation. Notably, this compound has been shown to selectively inhibit Gβγ signaling without significantly affecting Gαs-dependent cAMP production. This selectivity makes this compound a valuable tool for dissecting the specific contributions of Gβγ signaling in complex cellular processes.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data regarding the efficacy of this compound in inhibiting Gβγ subunit interactions and functions.

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | ~400 nM | Gβ1γ2 subunits | |

| IC50 (SIGK peptide competition) | ~200 nM | Gβγ subunits | |

| IC50 (Neutrophil Chemotaxis) | ~5 µM | fMLP-stimulated human neutrophils | |

| Table 1: Binding Affinity and Functional Inhibition of this compound. |

| This compound Concentration | Observed Effect | Cell Type/System | Reference |

| 10 µM | Inhibition of β-ionone induced cell invasion | LNCaP prostate cancer cells | |

| 10 µM | Significant counteraction of β-ionone-induced cell invasiveness | LNCaP cell spheroids | |

| 25-50 µM | Inhibition of platelet aggregation, secretion, and diffusion | Platelets | |

| 30 µM | Increase in FGF-2-induced osteoprotegerin synthesis | Osteoblasts | |

| Table 2: Dose-Dependent Effects of this compound in Cellular Assays. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate GPCR signaling with this compound.

Co-Immunoprecipitation (Co-IP) to Assess Gβγ-Effector Interaction

This protocol is designed to determine if this compound disrupts the interaction between Gβγ and a specific effector protein (e.g., GRK2).

Materials:

-

Cells expressing the GPCR of interest, Gβγ, and the effector protein (e.g., GRK2).

-

Cell lysis buffer (e.g., 1% CHAPS-HEDN buffer: 10 mM HEPES, 1 mM EDTA, 1 mM DTT, 100 mM NaCl, 1% CHAPS, pH 7.4) supplemented with protease inhibitors.

-

Antibody specific to the effector protein (for immunoprecipitation).

-

Antibody specific to the Gβ subunit (for Western blotting).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., ice-cold PBS).

-

SDS-PAGE sample buffer.

-

This compound and vehicle control (e.g., DMSO).

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of this compound or vehicle for the specified time. Stimulate the GPCR with its agonist for the appropriate duration.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing (Optional): Incubate the supernatant with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.

-

Immunoprecipitation: Add the primary antibody against the effector protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with the anti-Gβ antibody to detect the co-immunoprecipitated Gβγ subunit.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Gβγ Activation

This protocol describes a BRET-based assay to monitor the activation of G proteins by measuring the interaction between free Gβγ and a Gβγ-binding protein fragment.

Materials:

-

HEK293 cells or other suitable cell line.

-

Expression plasmids for the GPCR of interest, Gα subunit, Venus-Gβγ (BRET acceptor), and masGRK3ct-Rluc8 (BRET donor).

-

Cell culture medium and transfection reagent.

-

White, flat-bottom 96-well plates.

-

BRET buffer (e.g., DPBS with 0.5 mM MgCl2 and 0.1% glucose).

-

Luciferase substrate (e.g., coelenterazine h or furimazine).

-

Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 460 nm for donor and 528 nm for acceptor).

-

This compound and vehicle control.

Procedure:

-

Cell Transfection: Co-transfect cells with the expression plasmids for the GPCR, Gα, Venus-Gβγ, and masGRK3ct-Rluc8. Optimize the ratio of plasmids to achieve a low basal BRET signal and a maximal agonist-induced response.

-

Cell Seeding: The day after transfection, harvest the cells and resuspend them in BRET buffer. Seed the cells into the 96-well plate.

-

Compound Treatment: Add this compound or vehicle control to the appropriate wells and incubate for the desired time.

-

BRET Measurement:

-

Add the luciferase substrate to each well.

-

Immediately begin measuring luminescence at the donor and acceptor emission wavelengths.

-

After establishing a stable baseline, add the GPCR agonist to stimulate G protein activation.

-

Continue to measure the luminescence signals over time.

-

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. The change in the BRET ratio upon agonist stimulation reflects the extent of G protein activation. Analyze the dose-response effect of this compound on the agonist-induced BRET signal change.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol details a method to assess the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human neutrophils.

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5.0 µm pore size).

-

Assay medium (e.g., serum-free RPMI-1640).

-

Chemoattractant (e.g., fMLP).

-

This compound and vehicle control.

-

Cell viability/quantification reagent (e.g., CellTiter-Glo®).

-

Luminometer.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Assay Setup:

-

Add the chemoattractant solution (e.g., fMLP in assay medium) to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

-

Place the polycarbonate membrane over the lower wells.

-

-

Cell Treatment and Seeding:

-

Resuspend the isolated neutrophils in assay medium.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.

-

Add the treated neutrophil suspension to the upper wells of the Boyden chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for approximately 1 hour to allow for cell migration.

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP content using a luminescent cell viability assay.

-

-

Data Analysis: Calculate the percentage of chemotaxis inhibition by this compound at each concentration relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes described in this guide.

Caption: GPCR signaling cascade and the mechanism of action of this compound.

Caption: Experimental workflow for co-immunoprecipitation.

Caption: Experimental workflow for a BRET-based Gβγ activation assay.

Conclusion

This compound serves as a potent and selective tool for the investigation of Gβγ-mediated signaling downstream of GPCRs. Its ability to specifically inhibit the interaction of Gβγ with its effectors allows researchers to delineate the complex signaling networks regulated by these subunits. The experimental protocols and quantitative data provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of GPCR biology and to facilitate the development of novel therapeutics targeting Gβγ signaling pathways.

References

- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Gallein's Impact on the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Gallein's effects on the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. This compound, a small molecule inhibitor, is recognized for its ability to disrupt the interaction between G protein βγ subunits (Gβγ) and PI3K, thereby modulating a critical signaling cascade implicated in numerous cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of the PI3K/Akt pathway is a hallmark of various diseases, most notably cancer, making it a key target for therapeutic intervention.[3][4] This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for assessing its activity, and visualizes the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Gβγ-PI3K Interaction

This compound functions as an inhibitor of G protein βγ subunit signaling.[1] In the canonical G protein-coupled receptor (GPCR) signaling cascade, the heterotrimeric G protein dissociates into Gα-GTP and free Gβγ subunits upon receptor activation. These free Gβγ subunits can directly interact with and activate various downstream effectors, including PI3Kγ. This compound physically binds to Gβγ subunits, preventing their interaction with PI3Kγ and other effectors. This disruption blocks the Gβγ-mediated activation of PI3K, leading to a downstream reduction in the activity of the entire PI3K/Akt signaling pathway.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potential of this compound on the PI3K/Akt pathway and associated cellular functions has been quantified in several studies. The following tables summarize key findings.

| Parameter | Cell Type | Assay | Value | Reference |

| IC50 | Primary Human Neutrophils | fMLP-dependent chemotaxis | ~5 µM | |

| Inhibition | LNCaP Prostate Cancer Cells | β-ionone induced cell invasion | Significant inhibition at 10 µM | |

| Inhibition | Differentiated HL60 cells | fMLP-dependent GFP-PH-Akt translocation | Comparable to M119 at 10 µM | |

| Inhibition | PC3 Prostate Cancer Cells | Cell Growth | Reduced growth |

Table 1: Summary of this compound's in vitro efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the PI3K/Akt signaling pathway.

Western Blot Analysis of Akt Phosphorylation

Western blotting is a fundamental technique to assess the phosphorylation status of Akt, a direct downstream target of PI3K. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates inhibition of the pathway.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.

-

Stimulate the PI3K/Akt pathway with a suitable agonist (e.g., growth factors, fMLP) for a short period before harvesting, if necessary.

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometric analysis to quantify band intensities.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

In Vitro PI3K Activity Assay

This assay directly measures the enzymatic activity of PI3K by quantifying the production of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Protocol:

-

Assay Principle: The assay is a competitive ELISA where the amount of PIP3 generated by PI3K in the presence of an inhibitor (this compound) is measured. The generated PIP3 competes with a fixed amount of biotinylated-PIP3 for binding to a PIP3-binding protein coated on a microplate.

-

Reagent Preparation:

-

Prepare 5X Kinase reaction buffer, PIP2 substrate, and ATP solution as per the kit manufacturer's instructions.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the reaction is low).

-

-

Kinase Reaction:

-

Add the PI3K enzyme to the wells of a glutathione-coated plate.

-

Add the this compound dilutions or vehicle control and pre-incubate for 10 minutes.

-

Initiate the reaction by adding the PIP2 substrate and ATP.

-

Incubate for the recommended time and temperature to allow for PIP3 production.

-

-

Detection:

-

Stop the reaction and add the biotinylated-PIP3 tracer.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of PI3K activity relative to the vehicle control.

-

Cell Viability/Cytotoxicity Assay

These assays are crucial to determine if the observed effects of this compound are due to specific pathway inhibition or general cellular toxicity.

Protocol (MTT Assay Example):

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Downstream Effects of PI3K/Akt Inhibition by this compound

The inhibition of Akt phosphorylation by this compound leads to the modulation of numerous downstream targets, impacting various cellular functions.

-

Cell Proliferation and Survival: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and the Forkhead box O (FOXO) family of transcription factors. Inhibition of Akt by this compound can therefore lead to decreased cell proliferation and increased apoptosis.

-

Cell Migration and Invasion: The PI3K/Akt pathway is a key regulator of cell motility. This compound has been shown to inhibit the migration and invasion of various cancer cell types.

-

Metabolism: Akt plays a central role in regulating glucose metabolism.

Conclusion

This compound represents a valuable tool for researchers studying the PI3K/Akt signaling pathway and a potential lead compound for the development of therapeutics targeting diseases driven by aberrant Gβγ-PI3K signaling. Its specific mechanism of disrupting the Gβγ-PI3K interaction provides a targeted approach to downregulate this critical pathway. The experimental protocols and data presented in this guide offer a comprehensive framework for investigating the multifaceted effects of this compound in various biological contexts. Further research into the selectivity and in vivo efficacy of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

Preliminary Research on Gallein in Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can progress to heart failure. G protein βγ (Gβγ) subunit signaling has been identified as a critical mediator in the pathophysiology of cardiac hypertrophy. Gallein, a small molecule inhibitor of Gβγ signaling, has emerged as a promising therapeutic agent in preclinical studies. This technical guide provides an in-depth overview of the preliminary research on this compound's role in cardiac hypertrophy, focusing on its mechanism of action, experimental evidence from in vivo and in vitro models, and detailed methodologies for key experiments. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction to Gβγ Signaling in Cardiac Hypertrophy

G protein-coupled receptors (GPCRs) are integral to the signaling cascades that regulate cardiac function and remodeling. Upon activation by various stimuli, such as catecholamines and angiotensin II, GPCRs facilitate the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits. While the role of Gα subunits has been extensively studied, the Gβγ dimer has been increasingly recognized as an active signaling molecule in its own right.[1]

In the context of the heart, Gβγ subunits have been shown to activate several downstream effector pathways that contribute to the development of cardiac hypertrophy.[1] One of the most critical interactions is the recruitment of G protein-coupled receptor kinase 2 (GRK2) to the plasma membrane.[2] This Gβγ-GRK2 interaction leads to the desensitization of β-adrenergic receptors (β-ARs), a hallmark of heart failure.[2] Furthermore, Gβγ signaling can activate other pro-hypertrophic pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3]

This compound: A Gβγ Signaling Inhibitor

This compound is a small molecule that has been identified as a selective inhibitor of Gβγ signaling. Its mechanism of action involves binding to Gβγ subunits, thereby preventing their interaction with downstream effectors like GRK2 and PI3Kγ. By disrupting these interactions, this compound effectively attenuates the pathological signaling cascades that drive cardiac hypertrophy and the progression to heart failure.

Preclinical Evidence of this compound's Efficacy

Numerous preclinical studies have demonstrated the therapeutic potential of this compound in various models of cardiac hypertrophy and heart failure. These studies have consistently shown that this compound can improve cardiac function, reduce hypertrophy, and attenuate cardiac fibrosis.

In Vivo Studies

In vivo studies have utilized rodent models of cardiac hypertrophy, primarily the isoproterenol-induced model and the transverse aortic constriction (TAC) model, to evaluate the efficacy of this compound.

-

Isoproterenol-Induced Cardiac Hypertrophy: Chronic administration of the β-adrenergic agonist isoproterenol leads to cardiac hypertrophy and fibrosis. Studies have shown that co-administration of this compound with isoproterenol can prevent the development of these pathological changes.

-

Transverse Aortic Constriction (TAC): The TAC model creates a pressure overload on the left ventricle, mimicking hypertension-induced cardiac hypertrophy. Treatment with this compound in TAC models has been shown to halt the progression of heart failure, improve cardiac function, and normalize heart size.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on cardiac hypertrophy.

Table 1: Effects of this compound on Cardiac Function and Morphology

| Parameter | Model | Treatment | Outcome | Reference |

| Ejection Fraction (EF) | Calsequestrin (CSQ) Transgenic Mice | This compound (30 mg/kg/day, IP) | Complete prevention of EF decline | |

| Fractional Shortening (FS) | CSQ Transgenic Mice | This compound (30 mg/kg/day, IP) | Maintained at near-normal levels | |

| Heart Weight to Body Weight (HW/BW) Ratio | CSQ Transgenic Mice | This compound (30 mg/kg/day, IP) | Significant reduction compared to vehicle | |

| Left Ventricular Mass | ApoE-/- Mice on HFHC diet | D-PDMP (this compound analog) | Dose-dependent normalization |

Table 2: Effects of this compound on Hypertrophic Gene Expression

| Gene Marker | Model | Treatment | Outcome | Reference |

| Atrial Natriuretic Factor (ANF) | CSQ Transgenic Mice | This compound (30 mg/kg/day, IP) | Significant reduction in mRNA expression | |

| Brain Natriuretic Peptide (BNP) | Isoproterenol-induced hypertrophy | Isoproterenol + this compound | Attenuated increase in mRNA expression | |

| β-Myosin Heavy Chain (β-MHC) | CSQ Transgenic Mice | This compound (30 mg/kg/day, IP) | Significant reduction in mRNA expression |

Signaling Pathways Modulated by this compound in Cardiac Hypertrophy

This compound exerts its anti-hypertrophic effects by modulating key signaling pathways downstream of Gβγ.

Caption: this compound inhibits Gβγ signaling, preventing the activation of downstream pro-hypertrophic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary research of this compound in cardiac hypertrophy.

In Vivo Models of Cardiac Hypertrophy

-

Animal Model: 8-10 week old male C57BL/6J mice.

-

Isoproterenol Preparation: Dissolve isoproterenol hydrochloride in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh daily and protect from light.

-

Administration: Administer isoproterenol via subcutaneous injection at a dose of 5 mg/kg body weight once daily for 14 days. Alternatively, for continuous infusion, use osmotic minipumps implanted subcutaneously to deliver a dose of 2, 4, or 10 mg/kg/day for 2 weeks.

-

Control Group: Administer an equivalent volume of sterile saline.

-

Animal Model: 8-12 week old male C57BL/6 mice.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).

-

Surgical Procedure:

-

Perform a partial upper sternotomy to expose the aortic arch.

-

Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.

-

Tie the suture around the aorta and a 27-gauge needle.

-

Remove the needle to create a constriction of a defined diameter.

-

-

Sham Control: Perform the same surgical procedure without ligating the aorta.

-

Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.

This compound Administration in Mice

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

For intraperitoneal (IP) injection, a common vehicle is 1x PBS (pH 7.7). A final injection volume of 200 µL is typical.

-

Another described formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and sterile water or corn oil. The exact ratios should be optimized to ensure solubility and stability.

-

-

Dosage and Administration: Administer this compound at a dose of 10-30 mg/kg body weight via daily intraperitoneal injection.

Assessment of Cardiac Hypertrophy

-

Anesthesia: Lightly anesthetize the mice with isoflurane (1-2%).

-

Imaging: Use a high-frequency ultrasound system with a linear transducer (30-40 MHz).

-

Measurements:

-

Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness (PWT).

-

Calculate Ejection Fraction (EF) and Fractional Shortening (FS) using standard formulas.

-

-

Tissue Preparation:

-

Euthanize the mice and excise the hearts.

-

Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections.

-

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology and measurement of cardiomyocyte cross-sectional area.

-

Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition (fibrosis).

-

-

Quantification: Use image analysis software (e.g., ImageJ) to measure cardiomyocyte area and the percentage of fibrotic area.

-

RNA Extraction: Isolate total RNA from heart tissue using a suitable kit (e.g., TRIzol).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes for the target genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use the 2-ΔΔCt method for relative quantification of gene expression.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a mouse model of cardiac hypertrophy.

References

- 1. Rhein ameliorates transverse aortic constriction-induced cardiac hypertrophy via regulating STAT3 and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

Foundational Studies of Gallein in Cancer Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallein, a small molecule inhibitor, has emerged as a significant tool in the foundational study of cancer cell signaling. Primarily known for its ability to disrupt the interaction between G protein βγ subunits (Gβγ) and their effectors, this compound offers a targeted approach to dissecting complex signaling networks that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the core foundational studies of this compound, its mechanism of action, and its effects on key cancer-related signaling pathways. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential as a research tool and a therapeutic lead.

Mechanism of Action

This compound's principal mechanism of action is the inhibition of Gβγ subunit signaling. Upon activation of G protein-coupled receptors (GPCRs), the heterotrimeric G protein dissociates into a Gα subunit and a Gβγ dimer. While Gα subunits have their own signaling roles, the free Gβγ dimer can interact with and modulate a diverse array of downstream effectors, including adenylyl cyclases, phospholipase C (PLC) isoforms, and phosphoinositide 3-kinases (PI3Ks). This compound specifically binds to Gβγ, preventing its interaction with these effectors and thereby inhibiting downstream signaling cascades.[1]

Furthermore, this compound has been identified as an inhibitor of G protein-coupled receptor kinase 2 (GRK2).[2] GRKs are responsible for phosphorylating activated GPCRs, leading to their desensitization and internalization. By inhibiting GRK2, this compound can modulate the duration and intensity of GPCR signaling, adding another layer to its complex biological activity.

Mechanism of this compound Action

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines. IC50 values represent the concentration of this compound required to inhibit 50% of cell viability or function.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |

| LNCaP | Prostate Cancer | ~10 µM | Cell Invasiveness | [3] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated for this compound, but related compounds show activity in the low µM range. | Cytotoxicity | [4][5] |

| MCF-7 | Breast Cancer | Not explicitly stated for this compound, but related compounds show activity in the low µM range. | Cytotoxicity | |

| A549 | Lung Cancer | Not explicitly stated for this compound. Other compounds show IC50 values ranging from 9 ± 1.6 µM for cisplatin. | Cell Viability | |

| H1299 | Lung Cancer | Not explicitly stated for this compound. Other compounds show IC50 values ranging from 27 ± 4 µM for cisplatin. | Cell Viability | |

| U87 | Glioblastoma | Not explicitly stated for this compound. Other compounds show IC50 values in the µM range. | Cell Viability | |

| T98G | Glioblastoma | Not explicitly stated for this compound. Other compounds show IC50 values in the µM range. | Cell Viability |

Note: Specific IC50 values for this compound are not widely reported across all cancer cell lines. The table includes data for related compounds or standard chemotherapeutics to provide context for typical effective concentrations in these cell lines.

Impact on Key Cancer Cell Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in cancer progression.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound, by inhibiting Gβγ-mediated activation of PI3Kγ, can effectively suppress the downstream activation of Akt. This has been demonstrated in prostate cancer cells where this compound inhibits β-ionone-induced cell invasiveness, a process dependent on the PI3K pathway.

This compound's Inhibition of the PI3K/Akt Pathway

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Some studies suggest that Gβγ subunits can activate the MAPK/ERK pathway. While direct evidence of this compound's effect on ERK phosphorylation in various cancer types is still emerging, its role as a Gβγ inhibitor suggests a potential for modulating this pathway. For instance, magnolin, another natural compound, has been shown to inhibit proliferation and invasion in breast cancer cells by targeting the ERK1/2 pathway.

Potential Modulation of the MAPK/ERK Pathway by this compound

NF-κB Signaling Pathway

The NF-κB transcription factor plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Aberrant NF-κB activation is a hallmark of many cancers. While direct studies on this compound's effect on NF-κB in cancer are limited, the crosstalk between GPCR signaling and NF-κB activation suggests a potential regulatory role for this compound. For example, galectin-3 has been shown to activate TLR4/NF-κB signaling in lung adenocarcinoma.